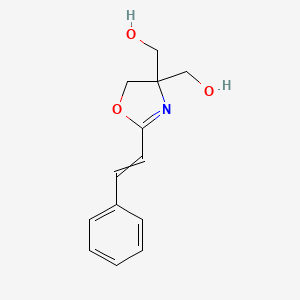
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the styryl group and the dihydrooxazole ring makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol can be achieved through the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles . The reaction typically involves the use of reagents such as methyl 2-chloro-2-oxoacetate and hydrazine under reflux conditions for 4-4.5 hours . The reaction yields the desired oxazole compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the efficiency of the reaction process.
化学反応の分析
Types of Reactions: (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The styryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
(2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol involves its interaction with molecular targets and pathways. The oxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The styryl group may also play a role in binding to specific receptors or active sites, leading to various biological effects.
類似化合物との比較
- (2-(Phenoxymethyl)-4,5-dihydrooxazole-4,4-diyl)dimethanol
- (1H-Pyrazole-3,5-diyl)dimethanol
- (4,4’-Thiophene-2,5-diyl)dibenzonitrile
Uniqueness: (2-Styryl-4,5-dihydrooxazole-4,4-diyl)dimethanol is unique due to the presence of the styryl group, which imparts specific chemical and biological properties. This distinguishes it from other oxazole derivatives that may lack the styryl moiety.
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
[4-(hydroxymethyl)-2-(2-phenylethenyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NO3/c15-8-13(9-16)10-17-12(14-13)7-6-11-4-2-1-3-5-11/h1-7,15-16H,8-10H2 |
InChIキー |
ZJOCDHLLTLVNKW-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C=CC2=CC=CC=C2)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;4-[[5-[[4-[4-[2-[4-[[4-[3-[[3-carboxy-1-(2-chlorophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]-4-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-1-(2-chlorophenyl)-5-oxo-4H-pyrazole-3-carboxylate](/img/structure/B14792205.png)
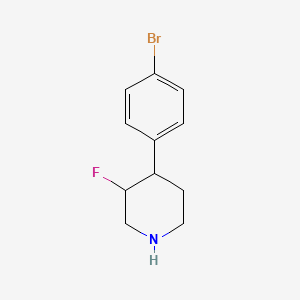
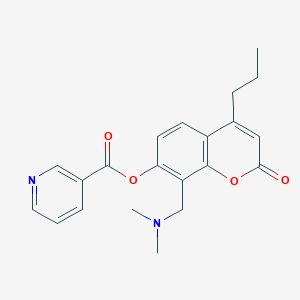

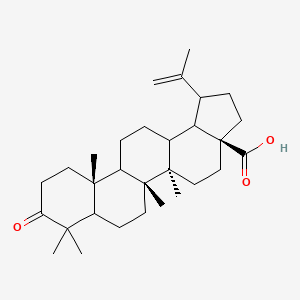
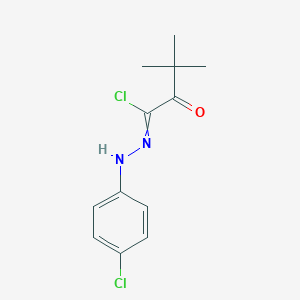
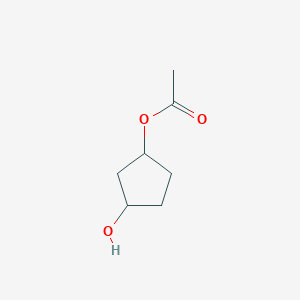
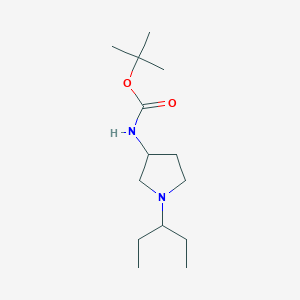
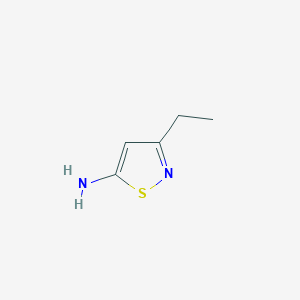
![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)
![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)
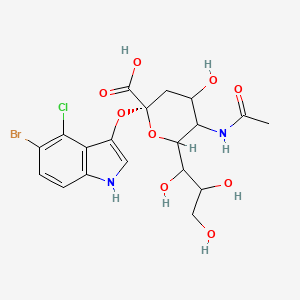
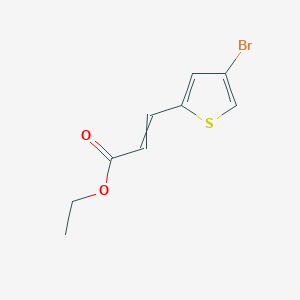
![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)
